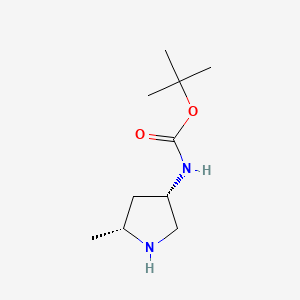![molecular formula C11H8 B576122 Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI) CAS No. 189997-82-8](/img/new.no-structure.jpg)
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI): is a compound with a unique bicyclic structure. It is also known as a derivative of norbornadiene, which is a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- typically involves the reaction of norbornadiene with ethynylating agents under specific conditions. One common method involves the use of acetylene and a catalyst to introduce the ethynyl groups at the 2 and 3 positions of the norbornadiene framework .
Industrial Production Methods: Industrial production of this compound may involve large-scale ethynylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically requires stringent control of temperature and pressure to maintain the stability of the product .
Análisis De Reacciones Químicas
Types of Reactions: Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other saturated derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products:
Oxidation: Oxygenated derivatives such as ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the effects of bicyclic structures on biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties .
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that form new bonds, leading to the formation of complex structures. The bicyclic framework provides rigidity and stability, which can influence the reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hept-2-ene: Similar bicyclic structure but lacks the ethynyl groups.
2,5-Norbornadiene: The parent compound without the ethynyl substitutions.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Another derivative with different functional groups.
Propiedades
Número CAS |
189997-82-8 |
|---|---|
Fórmula molecular |
C11H8 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2,3-diethynylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C11H8/c1-3-10-8-5-6-9(7-8)11(10)4-2/h1-2,5-6,8-9H,7H2 |
Clave InChI |
BTTLITDQWBOUGT-UHFFFAOYSA-N |
SMILES |
C#CC1=C(C2CC1C=C2)C#C |
SMILES canónico |
C#CC1=C(C2CC1C=C2)C#C |
Sinónimos |
Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)






